4-(2-Furylcarbonyl)-3-hydroxy-1-(4-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(2-Furylcarbonyl)-3-hydroxy-1-(4-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-1-(4-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-furylcarbonyl chloride with 4-methylphenylhydrazine, followed by cyclization and subsequent hydrolysis to introduce the hydroxy group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furylcarbonyl)-3-hydroxy-1-(4-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
4-(2-Furylcarbonyl)-3-hydroxy-1-(4-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-1-(4-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Furylcarbonyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 4-(2-Furylcarbonyl)-3-hydroxy-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-(2-Furylcarbonyl)-3-hydroxy-1-(4-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both a furan ring and multiple aromatic rings, which contribute to its diverse chemical reactivity and potential applications. The combination of these structural features distinguishes it from other similar compounds and enhances its utility in various scientific research fields.
Properties
Molecular Formula |
C22H17NO4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(4-methylphenyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H17NO4/c1-14-9-11-16(12-10-14)23-19(15-6-3-2-4-7-15)18(21(25)22(23)26)20(24)17-8-5-13-27-17/h2-13,19,25H,1H3 |
InChI Key |
QUVNTSWJKGSENO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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